An In-depth Technical Guide to Bis(pentafluorophenyl)methane: A Precursor to Biologically Active Compounds
An In-depth Technical Guide to Bis(pentafluorophenyl)methane: A Precursor to Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(pentafluorophenyl)methane (CAS Number: 5736-46-9) is a fluorinated organic compound that serves as a valuable synthetic intermediate in various chemical applications. While the compound itself has not demonstrated significant biological activity, its derivatives, particularly those incorporating bis(indolyl)methane (BIM) moieties, have emerged as promising candidates in the field of drug discovery, notably in oncology. This technical guide provides a comprehensive overview of Bis(pentafluorophenyl)methane, including its physicochemical properties, a plausible synthetic route, and its pivotal role as a precursor for the synthesis of potent anticancer agents. A detailed exploration of the biological activity of its derivatives, including their mechanism of action and the signaling pathways they modulate, is also presented.
Physicochemical Properties of Bis(pentafluorophenyl)methane
Bis(pentafluorophenyl)methane is a stable compound under standard conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5736-46-9 | N/A |
| Molecular Formula | C₁₃H₂F₁₀ | [1] |
| Molecular Weight | 348.14 g/mol | [1] |
| Boiling Point | 234.5°C at 760 mmHg | [1] |
| Density | 1.65 g/cm³ | [1] |
| Flash Point | 81.9°C | [1] |
| Hydrogen Bond Acceptor Count | 10 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Purity | Typically ≥97% | N/A |
Synthesis of Bis(pentafluorophenyl)methane
Proposed Experimental Protocol: Friedel-Crafts Alkylation
Materials:
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Pentafluorobenzene
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Dichloromethane (anhydrous)
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous diethyl ether
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
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To the flask, add anhydrous aluminum chloride (1.1 equivalents).
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Add anhydrous dichloromethane to the flask and begin stirring.
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From the dropping funnel, add a solution of pentafluorobenzene (2 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension of aluminum chloride.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the organic layer.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Bis(pentafluorophenyl)methane.
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Role in Drug Development: A Gateway to Anticancer Agents
The primary significance of Bis(pentafluorophenyl)methane in drug development lies in its use as a building block for the synthesis of biologically active molecules. Specifically, the introduction of a pentafluorophenyl group to bis(indolyl)methane (BIM) scaffolds has been shown to dramatically enhance their anticancer properties.
Synthesis of Pentafluorophenyl-Substituted Bis(indolyl)methanes
These derivatives are typically synthesized through the electrophilic substitution of indoles with an appropriate pentafluorophenyl-containing aldehyde.
Experimental Protocol: Synthesis of Pentafluorophenyl-Substituted BIMs
Materials:
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Indole (or substituted indoles)
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Pentafluorobenzaldehyde
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Catalyst (e.g., Lewis acids like InCl₃, or protic acids like HCl)
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Solvent (e.g., acetonitrile, dichloromethane)
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Round-bottom flask
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Magnetic stirrer
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TLC plates
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Silica gel for column chromatography
Procedure:
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To a solution of indole (2 equivalents) in the chosen solvent, add the catalyst (catalytic amount).
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To this stirred solution, add pentafluorobenzaldehyde (1 equivalent).
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Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
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Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired pentafluorophenyl-substituted bis(indolyl)methane.
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Anticancer Activity and Mechanism of Action
Pentafluorophenyl-substituted BIM derivatives have demonstrated significant anti-proliferative and apoptosis-inducing effects in a variety of cancer cell lines.[2] These compounds often exhibit superior potency compared to their non-fluorinated counterparts.
Table of Biological Activity of a Pentafluorophenyl-Substituted BIM Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| BxPC-3 | Pancreatic | ~5-10 | [2] |
| LNCaP | Prostate | ~6.2 | [2] |
| C4-2B | Prostate | ~6.4 | [2] |
| PC3 | Prostate | ~10-15 | [2] |
| MDA-MB-231 | Breast (Triple-Negative) | ~10-15 | [2] |
The primary mechanism of action for the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key signaling pathways that regulate cell survival and death.
Signaling Pathway for Apoptosis Induction by Pentafluorophenyl-Substituted BIMs
Pentafluorophenyl-substituted BIMs have been shown to induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of a cascade of caspases that execute cell death.
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Conclusion
Bis(pentafluorophenyl)methane, while not a direct therapeutic agent, is a crucial synthetic precursor for a class of highly potent anticancer compounds: the pentafluorophenyl-substituted bis(indolyl)methanes. The introduction of the pentafluorophenyl moiety significantly enhances the biological activity of the BIM scaffold, leading to effective induction of apoptosis in various cancer cell lines. This technical guide has provided an overview of the properties of Bis(pentafluorophenyl)methane, a plausible synthetic route, and a detailed look into the synthesis and anticancer mechanism of its promising derivatives. Further research into these derivatives holds significant potential for the development of novel cancer therapies.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes inhibit growth, induce apoptosis, and decrease the androgen receptor in LNCaP prostate cancer cells through peroxisome proliferator-activated receptor gamma-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
